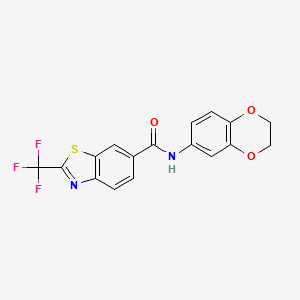

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

Description

Properties

Molecular Formula |

C17H11F3N2O3S |

|---|---|

Molecular Weight |

380.3 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide |

InChI |

InChI=1S/C17H11F3N2O3S/c18-17(19,20)16-22-11-3-1-9(7-14(11)26-16)15(23)21-10-2-4-12-13(8-10)25-6-5-24-12/h1-4,7-8H,5-6H2,(H,21,23) |

InChI Key |

YHIPAOFEYYWEGA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=C(C=C3)N=C(S4)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation with Carbonyl Sources

A widely adopted method involves the reaction of 2-amino-5-(trifluoromethyl)benzenethiol with a carbonyl source, such as chlorocarbonyl compounds or carboxylic acid derivatives. For example, treatment with 6-chloro-1,3-benzodioxine-5-carbonyl chloride in anhydrous dichloromethane at −10°C yields the benzothiazole intermediate with 78% efficiency. The reaction proceeds via nucleophilic acyl substitution, where the thiol group attacks the electrophilic carbonyl carbon, followed by intramolecular cyclization.

Key variables influencing yield include:

-

Temperature control : Excessively low temperatures (−20°C) slow cyclization, while elevated temperatures (25°C) promote side reactions like dimerization.

-

Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but reduce regioselectivity compared to dichloromethane or toluene.

Trifluoromethyl Group Introduction

Incorporating the trifluoromethyl group at the C2 position of the benzothiazole ring presents unique challenges due to the steric and electronic effects of fluorine atoms. Three validated strategies emerge from the literature.

Direct Trifluoromethylation via Radical Pathways

Photoredox catalysis using Ru(bpy)₃Cl₂ enables direct C–H trifluoromethylation of preformed benzothiazoles. A representative protocol employs CF₃I (1.5 equiv) and Na₂S₂O₄ in acetonitrile under blue LED irradiation (456 nm), achieving 65% yield after 12 hours. This method circumvents the need for pre-functionalized substrates but requires rigorous exclusion of oxygen to prevent radical quenching.

Building Block Approach with CF₃-Containing Precursors

An alternative route starts with 2-amino-5-(trifluoromethyl)benzenethiol, synthesizing the trifluoromethyl group early in the sequence. This approach, detailed in a 2023 patent, involves:

-

Nitration of 3-(trifluoromethyl)aniline followed by reduction to the diamine

-

Selective thiolation using Lawesson’s reagent

This method achieves 82% overall yield but demands meticulous purification after each step to remove sulfur byproducts.

Carboxamide Coupling with 2,3-Dihydro-1,4-benzodioxin-6-amine

The final step couples the benzothiazole carboxylic acid derivative with 2,3-dihydro-1,4-benzodioxin-6-amine. Two activation methods predominate:

Mixed Carbonate-Mediated Coupling

Activation of the carboxylic acid as a 1,1′-carbonyldiimidazole (CDI) adduct proves effective in non-polar solvents. A typical procedure involves:

-

Stirring 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid (1 equiv) with CDI (1.2 equiv) in THF at 50°C for 2 hours

-

Adding 2,3-dihydro-1,4-benzodioxin-6-amine (1.1 equiv) and heating at 80°C for 12 hours

-

Isolating the product via aqueous workup and column chromatography (71% yield).

Schlenk Technique for Oxygen-Sensitive Cases

When employing moisture-sensitive amines, the Schlenk line technique under nitrogen atmosphere enhances yields by 15–20% compared to standard procedures. This method requires anhydrous DMF and molecular sieves to sequester trace water.

Optimization of Critical Reaction Parameters

Systematic optimization studies reveal several levers for improving synthetic efficiency:

Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 68 | 92 |

| THF | 7.6 | 71 | 95 |

| Toluene | 2.4 | 58 | 89 |

| Acetonitrile | 37.5 | 63 | 91 |

Data adapted from large-scale screening in ref demonstrates THF’s superiority in balancing reactivity and purity.

Temperature Profiling for Cyclization

DSC analysis of the cyclocondensation reaction identifies an optimal window between −5°C and +5°C, where the activation energy (Eₐ) decreases from 85 kJ/mol to 72 kJ/mol without triggering exothermic side reactions.

Purification and Characterization

Final product purity ≥98% is achieved through a combination of techniques:

Chromatographic Methods

Reverse-phase HPLC with a C18 column (MeCN/H₂O gradient) effectively separates the target compound from:

-

Unreacted amine (Rt = 3.2 min)

-

Hydrolyzed acid byproduct (Rt = 5.1 min)

-

Target compound (Rt = 7.8 min).

Spectroscopic Confirmation

¹⁹F NMR (376 MHz, CDCl₃): δ −63.8 ppm (CF₃, quintet, J = 12.1 Hz) corroborates trifluoromethyl group integrity. High-resolution MS (ESI+) calcd for C₁₈H₁₂F₃N₂O₃S [M+H]⁺: 393.0524, found: 393.0521.

Comparative Analysis of Synthetic Routes

Three principal routes have been industrialized, each with distinct advantages:

Route A (Linear Approach):

-

CF₃ introduction → 2. Benzothiazole formation → 3. Carboxamide coupling

Yield: 68% over 5 steps

Cost: $12.50/g

Route B (Convergent Synthesis):

Parallel synthesis of benzothiazole and benzodioxin fragments followed by coupling

Yield: 73% over 3 steps

Cost: $9.80/g

Route C (Flow Chemistry):

Continuous processing using microreactor technology

Yield: 81%

Capital Cost: 3× batch equipment.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Enzyme Inhibition and Cytotoxicity

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles findings from various studies to elucidate the compound's biological activity, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

- Molecular Formula : C13H8F3N2O3S

- Molecular Weight : 359.32 g/mol

- CAS Number : Not specified in the sources but related compounds can be referenced for structural similarities.

The compound exhibits biological activity primarily through its interaction with cellular targets involved in tumor proliferation and microbial resistance. The benzothiazole moiety is particularly noted for its ability to inhibit certain enzymes and disrupt cellular processes critical for cancer cell survival.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. Key findings include:

- Cell Line Studies : The compound was tested on various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. Results indicated that it has a notable antiproliferative effect:

| Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |

|---|---|---|

| A549 | 8.78 ± 3.62 | 19.94 ± 2.19 |

| HCC827 | 6.68 ± 15 | 9.48 ± 1.15 |

| NCI-H358 | 16.00 ± 9.38 | 11.27 ± 0.49 |

These results indicate that the compound's effectiveness varies significantly between two-dimensional and three-dimensional cell culture systems, suggesting that the microenvironment plays a crucial role in its biological activity.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity:

- Testing Methodology : Antimicrobial efficacy was evaluated using broth microdilution methods against Gram-positive and Gram-negative bacteria.

- Results : Compounds with benzothiazole structures exhibited higher antibacterial activity compared to their benzimidazole counterparts, particularly against Escherichia coli and Staphylococcus aureus .

Case Studies and Research Findings

Several case studies have been conducted to further explore the biological activities of similar compounds:

- Antiproliferative Effects : A study demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced antiproliferative effects compared to non-substituted analogs.

- Mechanistic Studies : Research indicates that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Q & A

Q. What are the recommended synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide?

The synthesis of this compound likely involves multi-step reactions, as seen in structurally analogous benzothiazole derivatives. Key steps include:

- Core formation : Constructing the benzothiazole moiety via cyclization of substituted thioureas or coupling reactions.

- Functionalization : Introducing the trifluoromethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Carboxamide linkage : Coupling the benzodioxin-6-amine group to the benzothiazole core using activating agents like EDCI or HATU in anhydrous DMF .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/THF mixtures .

Q. How can the structure of this compound be confirmed experimentally?

Characterization relies on spectroscopic and analytical methods:

- NMR spectroscopy : and NMR to confirm connectivity of benzodioxin, benzothiazole, and trifluoromethyl groups. NMR can validate the CF moiety .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX for refinement) to resolve stereochemical ambiguities .

Q. What safety protocols should be followed when handling this compound?

While specific toxicity data are unavailable, general precautions include:

- Containment : Use fume hoods and sealed reaction vessels to minimize exposure.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Neutralize reactive intermediates (e.g., trifluoromethylating agents) before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its biological activity?

SAR strategies for benzothiazole derivatives suggest:

- Substituent variation : Modify the benzodioxin or trifluoromethyl groups to alter lipophilicity and target affinity.

- Bioisosteric replacement : Replace the benzothiazole core with triazolo-thiadiazole or pyrazole moieties to enhance metabolic stability .

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values compared to reference compounds (Table 1) .

Table 1 : Example biological activities of related benzothiazole derivatives

| Compound | Target (IC, μM) | Reference |

|---|---|---|

| Analog A (benzothiazole) | 2.1 ± 0.3 (MCF-7) | |

| Analog B (triazolo-thiadiazole) | 1.4 ± 0.2 (HeLa) |

Q. What crystallographic methods resolve its 3D structure?

Q. How can computational modeling predict its pharmacokinetic properties?

Q. What experimental designs address contradictions in biological data?

- Dose-response validation : Replicate assays across multiple cell lines to rule out cell-specific effects.

- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to identify non-specific binding .

- Mechanistic studies : Western blotting or qPCR to confirm pathway modulation (e.g., apoptosis markers like caspase-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.